

Performance Evaluation of Nickel-Based Non-Enzymatic Sensors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of non-enzymatic sensors based on various nickel materials for the detection of key analytes such as glucose and urea. While direct research on "**nickel gluconate**-based sensors" as the primary sensing material is limited in the reviewed literature, nickel coatings electrodeposited from gluconate solutions are utilized for creating sensor surfaces.[1][2] This guide, therefore, focuses on the broader and well-researched category of nickel-based non-enzymatic sensors, offering a valuable comparison for researchers interested in this domain.

Non-enzymatic sensors are gaining significant attention due to their high sensitivity, excellent stability, and simpler fabrication processes compared to their enzymatic counterparts.[3] Nickel-based materials, in particular, are promising for these applications owing to their strong electrocatalytic activity, resistance to chloride poisoning, and cost-effectiveness.[4]

Comparative Performance of Nickel-Based Glucose Sensors

The following table summarizes the performance of various non-enzymatic glucose sensors employing different nickel-based materials. Key performance metrics include sensitivity, limit of detection (LOD), linear range, and response time.



Sensor Material	Sensitivity	Limit of Detection (LOD)	Linear Range	Response Time	Reference(s
Nickel- Polyaniline- Reduced Graphene Oxide (Ni- PANI-rGO)	High (not specified)	Low (not specified)	Wide (not specified)	Fast (not specified)	[4]
Nickel Nanowires and Graphene on EGEDL-FET	1043 mA μM ⁻¹ cm ⁻²	51 nM	0.05 mM to 5 mM	Not specified	[5]
In-situ Reduced Ni/NiO- Graphene Nanocomposi te	1997 μΑ/mM·cm ^{−2}	1.8 µM	29.9 μM to 6.44 mM	< 2 s	[3]
Hierarchical Au-Ni Alloy (Non- Enzymatic)	Lower than enzymatic counterpart	Higher than enzymatic counterpart	Not specified	Not specified	[6]
Nickel Nanoparticle Modified Electrode	Not specified	0.00037 μΜ	0.01 – 0.5 μΜ	Not specified	[7]
Nickel Oxide Modified Screen Printed Carbon	Higher than bare SPCE	Lower than bare SPCE	Not specified	Not specified	[8]



Electrode					
(NiO/SPCE)					
Copper Oxide-Doped Nickel Oxide Microfibers	High	0.40 μΜ	Wide	Fast	[9]

Comparative Performance of Nickel-Based Urea Sensors

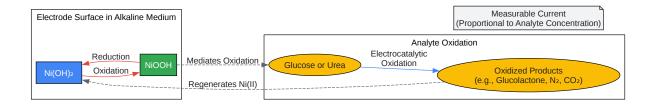
Nickel-based materials are also effective for the non-enzymatic detection of urea, a crucial biomarker for renal function.

Sensor Material	Sensitivity	Limit of Detection (LOD)	Linear Range	Reference(s)
Nickel Nanoparticle Modified Glassy Carbon Electrode (GCE/NiNPs)	Not specified	60.0 μmol L ⁻¹	0.085 to 3.10 mmol L ⁻¹	[10][11]
Ni on Au Electrode (Ni/Au)	52.20 mMμA ⁻¹ cm ⁻²	0.0335 mM	Not specified	[12]
Ultrathin Nickel- Metal–Organic Framework (Ni- MOF) Nanobelts	118.77 μA mM ⁻¹ cm ⁻²	2.23 µM	0.01–7.0 mM	[13]
NiCo ₂ O ₄ Nanostructures	High	0.05 mM	0.1 mM to 8 mM	[14]

Signaling Pathway and Detection Mechanism



The detection mechanism of non-enzymatic glucose and urea sensors based on nickel materials generally involves the electrocatalytic oxidation of the analyte on the surface of the nickel-modified electrode in an alkaline medium. The Ni(II)/Ni(III) redox couple plays a crucial role in this process.



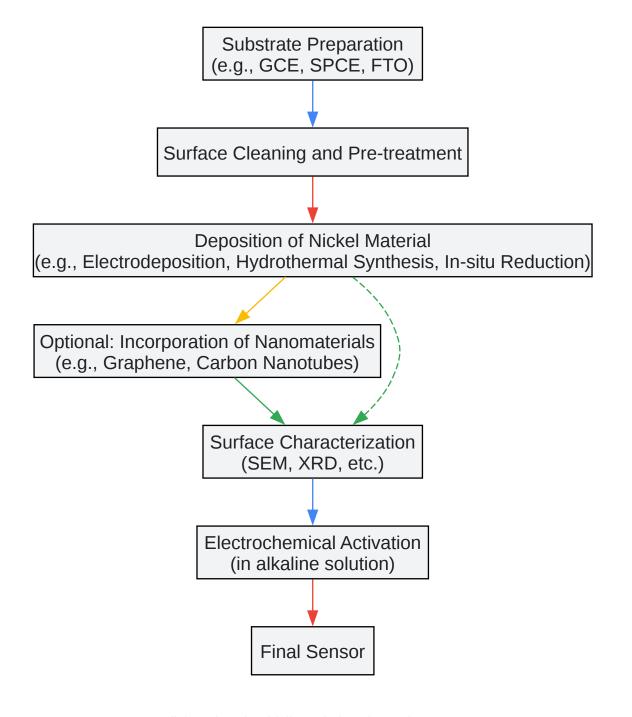
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Caption: Electrocatalytic mechanism of nickel-based sensors.

Experimental ProtocolsFabrication of Nickel-Based Sensors

A general workflow for the fabrication of a nickel-based non-enzymatic sensor is outlined below. The specific details of precursor materials, deposition techniques, and surface modifications will vary depending on the desired sensor characteristics.





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Caption: General workflow for nickel-based sensor fabrication.

Detailed Methodologies:

Substrate Preparation: A conductive substrate such as a Glassy Carbon Electrode (GCE),
 Screen Printed Carbon Electrode (SPCE), or Fluorine-doped Tin Oxide (FTO) glass is
 chosen.[8][10][15]



- Cleaning: The substrate is meticulously cleaned to remove any impurities. This typically involves polishing with alumina slurry followed by sonication in deionized water and ethanol.
- Deposition of Nickel Material:
 - Electrodeposition: Nickel is electrochemically deposited onto the substrate from a solution containing a nickel salt (e.g., NiSO₄, NiCl₂) and potentially a complexing agent like gluconate.[1][2] The deposition potential and time are critical parameters that influence the morphology and performance of the resulting nickel layer.[12]
 - Hydrothermal Synthesis: Nanostructured nickel oxides or composites are synthesized by heating a precursor solution (containing a nickel salt and other reagents) in an autoclave.
 [14]
 - In-situ Reduction: A composite material, for instance, Ni/NiO-graphene, can be synthesized by the in-situ reduction of nickel ions and graphene oxide using a reducing agent like hydrazine hydrate.[3]
- Characterization: The morphology and composition of the modified electrode surface are characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.[7][16]
- Electrochemical Activation: The nickel-modified electrode is typically activated by cycling the potential in an alkaline solution (e.g., NaOH) to form the electroactive Ni(OH)₂/NiOOH layer. [12]

Performance Evaluation

The performance of the fabricated sensors is evaluated using various electrochemical techniques.

Key Experimental Steps:

• Electrochemical Measurements: Cyclic Voltammetry (CV) and Chronoamperometry are the primary techniques used.[14][17]



- Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of the analyte at the sensor surface and to determine the optimal working potential.[8][17]
- Chronoamperometry: Used to measure the current response at a fixed potential upon successive additions of the analyte. This provides data on sensitivity, linear range, and response time.[3][14]
- · Performance Metrics Calculation:
 - Sensitivity: The slope of the calibration curve (current vs. concentration).[3]
 - Limit of Detection (LOD): Typically calculated based on a signal-to-noise ratio of 3.[3][13]
 - Linear Range: The concentration range over which the sensor response is linear.[5][10]
 - Selectivity: The sensor's response to the target analyte is compared to its response to potential interfering species (e.g., ascorbic acid, uric acid, other sugars).[4]
 - Stability and Reproducibility: The sensor's response is measured over time and across different, independently prepared electrodes.

Alternative Sensor Technologies

While nickel-based sensors show great promise, several other materials are also being explored for non-enzymatic sensing.



Alternative Material	Advantages	Disadvantages	Reference(s)
Noble Metals (Au, Pt, Pd)	High efficiency in glucose electrooxidation, stable.	Expensive.	[18]
Copper (Cu) and Copper Oxides	Low cost, high surface area, good catalytic activity.	Can be less stable than noble metals.	[19]
Cobalt (Co) and Cobalt Oxides	Low cost, effective for glucose oxidation.	May require hybridization to improve conductivity.	[18][19]
Manganese (Mn) and Manganese Oxides	Good potential for glucose detection.	Research is less extensive compared to Ni and Cu.	[20][18]
Multi-metallic Composites (e.g., Ni- Co, Pd-Ni)	Synergistic effects can lead to superior electrocatalytic performance and stability.	Fabrication can be more complex.	[17][19][21]
Carbon-based Nanomaterials (Graphene, CNTs)	Excellent conductivity, large surface area, enhance catalytic activity of metal nanoparticles.	Often used in composites rather than as the primary catalyst.	[4][19]

Conclusion

Non-enzymatic sensors based on nickel materials offer a robust, sensitive, and cost-effective alternative for the detection of glucose and urea. The performance of these sensors is highly dependent on the morphology and composition of the nickel-based material used. While direct data on "**nickel gluconate**" sensors is sparse, the use of gluconate in the electrodeposition of nickel films for sensor fabrication is a relevant area of investigation. Future research may focus on optimizing the composition and structure of nickel-based nanocomposites and exploring



novel materials to further enhance sensitivity, selectivity, and long-term stability for clinical and industrial applications.

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